![molecular formula C14H22N2O B14777141 2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features an amide functional group, an isopropyl group, and a 3-methylbenzyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid, isopropylamine, and 3-methylbenzyl chloride.
Amidation Reaction: The (S)-2-Aminopropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with isopropylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product, (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Oxidized amide derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted amide derivatives
科学研究应用
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the isopropyl and benzyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-isopropyl-N-benzylpropanamide: Similar structure but lacks the methyl group on the benzyl ring.
(S)-2-Amino-N-isopropyl-N-(4-methylbenzyl)propanamide: Similar structure but with the methyl group at the 4-position of the benzyl ring.
(S)-2-Amino-N-isopropyl-N-(2-methylbenzyl)propanamide: Similar structure but with the methyl group at the 2-position of the benzyl ring.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(3-methylbenzyl)propanamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-7-5-6-11(3)8-13/h5-8,10,12H,9,15H2,1-4H3 |
InChI 键 |
KWJPLAJNEMOXGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


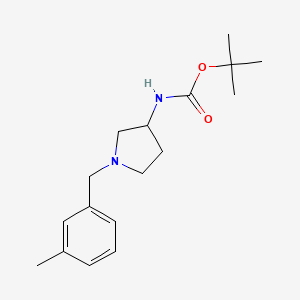
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)


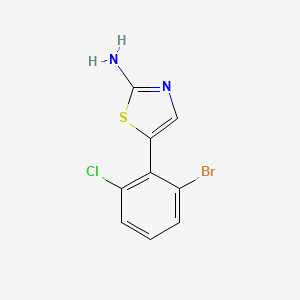
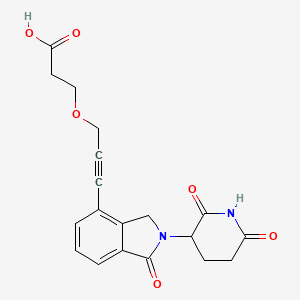

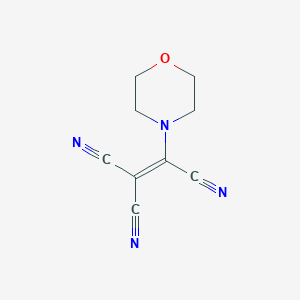
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)
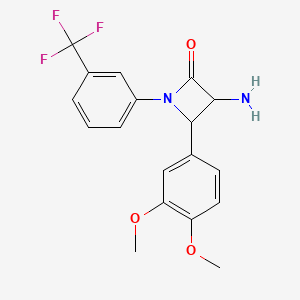

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
